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Compound of Interest

Compound Name: JNJ-61803534

Cat. No.: B10854626 Get Quote

This technical guide provides a comprehensive overview of the preclinical pharmacology of

JNJ-61803534, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor

gamma t (RORγt). This document is intended for researchers, scientists, and drug

development professionals interested in the therapeutic potential of targeting the RORγt

pathway in autoimmune and inflammatory diseases.

Introduction
The nuclear receptor RORγt is a master regulator of T helper 17 (Th17) cell differentiation and

the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-

22.[1][2][3] The IL-23/IL-17 axis, in which RORγt plays a pivotal role, is strongly implicated in

the pathogenesis of numerous autoimmune diseases such as psoriasis and psoriatic arthritis.

[1][2][3][4] JNJ-61803534 was developed as a small molecule inhibitor to suppress the

transcriptional activity of RORγt, thereby blocking Th17-mediated inflammation.[3][4]

In Vitro Pharmacology
Potency and Selectivity
JNJ-61803534 demonstrates potent and selective inverse agonism of RORγt. Its activity was

assessed using a 1-hybrid reporter assay in HEK-293T cells, where it inhibited RORγt-driven

transcription with a half-maximal inhibitory concentration (IC50) in the nanomolar range. The

compound exhibited high selectivity for RORγt over the closely related family members, RORα

and RORβ.
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Table 1: In Vitro Potency and Selectivity of JNJ-61803534

Target Assay Type Cell Line IC50 (nM) Reference

RORγt
1-Hybrid

Reporter Assay
HEK-293T 9.6 ± 6 [3]

RORα
1-Hybrid

Reporter Assay
HEK-293T >2000 [3]

RORβ
1-Hybrid

Reporter Assay
HEK-293T >2000 [3]

Cellular Functional Activity
JNJ-61803534 effectively suppresses the production of key Th17 cytokines in human CD4+ T

cells under Th17 differentiation conditions. The compound demonstrated a concentration-

dependent inhibition of IL-17A, IL-17F, and IL-22 production. Importantly, JNJ-61803534 did

not affect the production of IFNγ under Th1 polarizing conditions, nor did it impact the

differentiation or suppressive function of regulatory T cells (Tregs), highlighting its specific effect

on the Th17 lineage.[1][2]

Table 2: Cellular Functional Activity of JNJ-61803534 in Human CD4+ T Cells

Cytokine Assay Type IC50 (nM) Reference

IL-17A
Th17 Differentiation

Assay
19 (14–26) [5]

IL-17F
Th17 Differentiation

Assay
22 (8–62) [5]

IL-22
Th17 Differentiation

Assay
27 (13–55) [5]

IFNγ
Th1 Differentiation

Assay

No significant

inhibition
[1][2]
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In Vivo Pharmacology
The in vivo efficacy of JNJ-61803534 was evaluated in two standard preclinical models of

autoimmune disease: the mouse collagen-induced arthritis (CIA) model and the imiquimod-

induced mouse model of skin inflammation.

Collagen-Induced Arthritis (CIA) Model
In the mouse CIA model, a widely used model for rheumatoid arthritis, oral administration of

JNJ-61803534 resulted in a dose-dependent reduction in the clinical signs of arthritis.[1][2] A

maximum inhibition of the clinical score of approximately 90% was achieved, demonstrating

robust anti-inflammatory effects in vivo.[1][2]

Table 3: In Vivo Efficacy of JNJ-61803534 in the Mouse Collagen-Induced Arthritis (CIA) Model

Dosing Regimen
Maximum Inhibition of
Clinical Score

Reference

3-100 mg/kg, twice daily (BID) ~90% [1][2]

60 mg/kg, once daily (QD)
Significant attenuation of

inflammation
[1]

Imiquimod-Induced Skin Inflammation Model
JNJ-61803534 also demonstrated significant efficacy in a mouse model of psoriasis-like skin

inflammation induced by the topical application of imiquimod.[1][2] The compound dose-

dependently inhibited the expression of RORγt-regulated genes in the inflamed skin, including

IL-17A, IL-17F, IL-22, and IL-23R.[1][2]

Table 4: In Vivo Efficacy of JNJ-61803534 in the Imiquimod-Induced Skin Inflammation Model
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Dosing Regimen Key Findings Reference

30 and 100 mg/kg, orally

Significant inhibition of disease

score and dose-dependent

inhibition of IL-17A, IL-17F, IL-

22, and IL-23R gene

expression.

[1][2]

Experimental Protocols
RORγt 1-Hybrid Luciferase Reporter Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.

Methodology:

Cell Culture and Transfection: HEK-293T cells are cultured in a suitable medium. Cells are

transiently transfected with two plasmids:

An expression vector encoding the GAL4 DNA-binding domain fused to the ligand-binding

domain of human RORγt (or RORα/RORβ for selectivity assessment).

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4

upstream activating sequences.

Compound Treatment: Following transfection, the cells are treated with serial dilutions of

JNJ-61803534 or vehicle control.

Luciferase Activity Measurement: After an overnight incubation, cell lysates are prepared,

and luciferase activity is measured using a luminometer and a suitable luciferase assay

reagent.

Data Analysis: The luminescence signal is normalized to a control, and the IC50 value is

calculated from the concentration-response curve.

In Vitro Human Th17 Differentiation Assay
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This assay assesses the effect of JNJ-61803534 on the differentiation of naïve CD4+ T cells

into Th17 cells and their cytokine production.

Methodology:

Isolation of Naïve CD4+ T Cells: Naïve CD4+ T cells are isolated from human peripheral

blood mononuclear cells (PBMCs) using negative selection magnetic beads.

Cell Culture and Differentiation: The isolated naïve CD4+ T cells are cultured in the presence

of anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation. The culture

medium is supplemented with a cocktail of cytokines to induce Th17 differentiation (e.g., IL-

1β, IL-6, IL-23, and TGF-β) and neutralizing antibodies against IFNγ and IL-4 to prevent

differentiation into other T helper lineages.

Compound Treatment: JNJ-61803534 or vehicle control is added to the culture at the time of

cell stimulation.

Cytokine Measurement: After several days of culture, the supernatants are collected, and the

concentrations of IL-17A, IL-17F, and IL-22 are measured by ELISA or a multiplex bead-

based immunoassay.

Mouse Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model to study the pathology of rheumatoid arthritis and to

evaluate the efficacy of anti-inflammatory compounds.

Methodology:

Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II

collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the

tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is

administered 21 days after the primary immunization.

Compound Administration: Oral administration of JNJ-61803534 or vehicle control is initiated

at the onset of clinical signs of arthritis (typically around day 21-25) and continued daily for a

specified period.
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Clinical Scoring: The severity of arthritis in each paw is assessed and scored based on the

degree of erythema and swelling. A cumulative clinical score per animal is calculated.

Histopathological Analysis: At the end of the study, the paws are collected, fixed, and

processed for histological examination to assess inflammation, cartilage damage, and bone

erosion.

Imiquimod-Induced Psoriasis-like Skin Inflammation
Model
This model mimics the key features of human psoriasis, including epidermal hyperplasia and

infiltration of inflammatory cells.

Methodology:

Induction of Skin Inflammation: A daily topical dose of imiquimod cream (5%) is applied to

the shaved back and/or ear of BALB/c or C57BL/6 mice for several consecutive days.

Compound Administration: JNJ-61803534 or vehicle control is administered orally, typically

starting from the first day of imiquimod application.

Assessment of Skin Inflammation: The severity of skin inflammation is evaluated daily by

scoring erythema, scaling, and skin thickness.

Gene Expression Analysis: At the end of the experiment, skin biopsies are collected, and

RNA is extracted to quantify the expression of RORγt target genes (e.g., IL-17A, IL-17F, IL-

22, IL-23R) by quantitative real-time PCR (qRT-PCR).

Visualizations
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Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of JNJ-
61803534.

In Vitro Experimental Workflow for JNJ-61803534
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Caption: Workflow for the in vitro characterization of JNJ-61803534.
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In Vivo Experimental Workflow for JNJ-61803534
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Caption: Workflow for the in vivo efficacy evaluation of JNJ-61803534.

Conclusion
JNJ-61803534 is a potent and selective RORγt inverse agonist that effectively suppresses the

Th17 pathway both in vitro and in vivo. Its ability to inhibit the production of key pro-

inflammatory cytokines and ameliorate disease in preclinical models of arthritis and psoriasis

highlights the therapeutic potential of targeting RORγt for the treatment of autoimmune and

inflammatory disorders. Although the clinical development of JNJ-61803534 was terminated

due to toxicity findings in rabbit embryo-fetal studies, the preclinical data generated for this

compound provide a valuable pharmacological benchmark for the development of future

RORγt inhibitors.[3][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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